1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(4-phenylquinazolin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinazoline and tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylquinazolin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-phenylquinazoline-2-thiol with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylquinazolin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(4-phenylquinazolin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the sulfanyl group but has a benzimidazole instead of a quinazoline moiety.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Contains a quinazoline ring but differs in the substituents and overall structure.
Uniqueness
2-[(4-phenylquinazolin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of a quinazoline and tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21N3OS |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-26-21-14-6-5-13-20(21)24(27-25)19-10-2-1-3-11-19/h1-7,9-11,13-15H,8,12,16-17H2 |
InChI Key |
CGOKMKBTIFWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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